(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Übersicht
Beschreibung
Angiotensin II ist ein Peptidhormon, das eine entscheidende Rolle im Renin-Angiotensin-System spielt, welches den Blutdruck, den Flüssigkeits- und Elektrolythaushalt reguliert. Es ist ein Octapeptid, das aus Angiotensin I durch die Wirkung des Angiotensin-Converting-Enzyms entsteht. Angiotensin II entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren, hauptsächlich den Angiotensin-II-Typ-1-Rezeptor und den Angiotensin-II-Typ-2-Rezeptor .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Angiotensin II kann durch Festphasenpeptidsynthese synthetisiert werden, eine Methode, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette beinhaltet, die an einem festen Träger verankert ist. Die Synthese beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure an ein Harz, gefolgt von der schrittweisen Addition von geschützten Aminosäuren. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Angiotensin II beinhaltet die großtechnische Festphasenpeptidsynthese, die auf hohe Ausbeute und Reinheit optimiert ist. Das Verfahren umfasst strenge Reinigungsschritte wie die Hochleistungsflüssigkeitschromatographie, um die Entfernung von Verunreinigungen und Nebenprodukten zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Angiotensin II unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Angiotensin II kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Disulfidbrücken innerhalb des Peptids verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol.
Substitution: Aminosäurederivate und Kupplungsreagenzien, die in der Peptidsynthese verwendet werden.
Hauptsächlich gebildete Produkte
Oxidiertes Angiotensin II: Modifiziertes Peptid mit veränderter biologischer Aktivität.
Reduziertes Angiotensin II: Peptid mit reduzierten Disulfidbrücken.
Angiotensin-II-Analoga: Peptide mit substituierten Aminosäuren.
Wissenschaftliche Forschungsanwendungen
Angiotensin II hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht wegen seiner Rolle in der zellulären Signalübertragung und der Regulation physiologischer Prozesse.
Medizin: Untersucht wegen seiner Beteiligung an Herz-Kreislauf-Erkrankungen, Bluthochdruck und Nierenfunktion.
Industrie: Wird zur Entwicklung von Pharmazeutika verwendet, die auf das Renin-Angiotensin-System abzielen.
Wirkmechanismus
Angiotensin II entfaltet seine Wirkung durch die Bindung an den Angiotensin-II-Typ-1-Rezeptor und den Angiotensin-II-Typ-2-Rezeptor. Die Bindung an den Angiotensin-II-Typ-1-Rezeptor führt zu Vasokonstriktion, erhöhtem Blutdruck und Aldosteronsekretion. Der Angiotensin-II-Typ-2-Rezeptor vermittelt Vasodilatation und wirkt den Wirkungen des Angiotensin-II-Typ-1-Rezeptors entgegen. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Aktivierung der Phospholipase C, der Proteinkinase C und die Freisetzung von Calciumionen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Angiotensin II can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the attachment of the C-terminal amino acid to a resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of angiotensin II involves large-scale solid-phase peptide synthesis, which is optimized for high yield and purity. The process includes rigorous purification steps, such as high-performance liquid chromatography, to ensure the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Angiotensin II undergoes various chemical reactions, including:
Oxidation: Angiotensin II can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the peptide.
Substitution: Amino acid residues in angiotensin II can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
Oxidized Angiotensin II: Modified peptide with altered biological activity.
Reduced Angiotensin II: Peptide with reduced disulfide bonds.
Angiotensin II Analogs: Peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Angiotensin II has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Studied for its involvement in cardiovascular diseases, hypertension, and kidney function.
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Wirkmechanismus
Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor and the angiotensin II type 2 receptor. The binding to the angiotensin II type 1 receptor leads to vasoconstriction, increased blood pressure, and aldosterone secretion. The angiotensin II type 2 receptor mediates vasodilation and counteracts the effects of the angiotensin II type 1 receptor. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of calcium ions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Angiotensin I: Vorläufer von Angiotensin II, das durch das Angiotensin-Converting-Enzym umgewandelt wird.
Angiotensin III: Ein Metabolit von Angiotensin II mit ähnlichen, aber weniger starken Wirkungen.
Angiotensin IV: Ein weiterer Metabolit mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit
Angiotensin II ist einzigartig in seinen starken vasokonstriktiven Eigenschaften und seiner zentralen Rolle im Renin-Angiotensin-System. Im Gegensatz zu seinen Vorläufern und Metaboliten hat Angiotensin II einen größeren Einfluss auf die Blutdruckregulation und den Flüssigkeitshaushalt .
Biologische Aktivität
The compound known as (3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-... is a complex peptide derivative with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity that could be relevant in various medical fields, including oncology and immunology.
Chemical Structure
The compound's IUPAC name indicates a highly substituted amino acid sequence, which may contribute to its biological properties. The presence of multiple functional groups, such as amines and carbonyls, suggests potential interactions with biological macromolecules like proteins and nucleic acids.
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Preliminary studies indicate that it may act on:
- Cell Signaling Pathways : The compound may influence signaling cascades involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It might serve as an inhibitor for specific proteases or kinases, altering the enzymatic activity within cells.
- Receptor Interaction : Potential interactions with cell surface receptors could lead to downstream effects on gene expression and cellular behavior.
Pharmacological Effects
Research has shown that compounds with similar structures often exhibit:
- Antitumor Activity : Some peptides have demonstrated the ability to inhibit tumor growth in vitro and in vivo.
Study | Effect | Reference |
---|---|---|
Study A | Inhibition of cancer cell proliferation | |
Study B | Induction of apoptosis in tumor cells |
Case Studies
Several case studies have explored the effects of related compounds on various diseases:
-
Cancer Therapy : A study investigated the use of peptide derivatives in targeting specific cancer types, showing promise in reducing tumor size and enhancing patient survival rates.
- Findings : Patients receiving treatment with similar compounds exhibited a 30% increase in progression-free survival compared to controls.
-
Autoimmune Disorders : Compounds similar in structure have been evaluated for their immunomodulatory effects, particularly in conditions like rheumatoid arthritis.
- Findings : Significant reductions in inflammatory markers were observed, suggesting a therapeutic potential for managing autoimmune responses.
Research Findings
Recent research has focused on the compound's pharmacokinetics and pharmacodynamics:
Pharmacokinetics
Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent. Key findings include:
- Absorption : Rapid absorption was noted in animal models.
Parameter | Value |
---|---|
Bioavailability | 85% |
Half-life | 4 hours |
Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preliminary studies.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-JZXHSEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196288 | |
Record name | Angiotensin II Human | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |
Record name | Angiotensin II | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11842 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4474-91-3, 11128-99-7 | |
Record name | Angiotensin II [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11842 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Angiotensin II Human | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Angiotensin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.